Cas no 205171-06-8 (N6-Cyclopentyl-2'-C-methyl-adenosine)

205171-06-8 structure
Nome del prodotto:N6-Cyclopentyl-2'-C-methyl-adenosine
Numero CAS:205171-06-8
MF:C16H23N5O4
MW:349.384923219681
MDL:MFCD13194881
CID:66705
PubChem ID:9946338
N6-Cyclopentyl-2'-C-methyl-adenosine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Cyclopentyl-2'-C-methyl-adenosine
- (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 2'-C-methyl-N6-cyclopentyladenosine
- Adenosine,N-cyclopentyl-2'-C-methyl
- Adenosine, N-cyclopentyl-2'-C-methyl-
- N-Cyclopentyl-2'-methyladenosine
- BDBM50224775
- Adenosine,N-cyclopentyl-2'-C-methyl-
- AK158538
- AX8292295
- 171C068
- 9-(2'-C-methyl-beta-D-ribofuranosyl)-6-(cyclopentylamino)purine
- (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)
- (2R, 3R, 4R, 5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3, 4-diol
- BS-50103
- CHEMBL400189
- DTXSID90433207
- (2R,3R,4R,5R)-2-[6-(cyclopentylamino)-9H-purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- BVOLJUDYJILMMW-QTDMDRALSA-N
- SCHEMBL6382804
- 205171-06-8
- AC-32332
- E78015
- (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-3,4-diol
- A879584
- N6-Cyclopentyl-2'-C-methyl-adenosine
-
- MDL: MFCD13194881
- Inchi: 1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
- Chiave InChI: BVOLJUDYJILMMW-QTDMDRALSA-N
- Sorrisi: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@](C([H])([H])[H])([C@]1([H])N1C([H])=NC2=C(N=C([H])N=C12)N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 349.17500
- Massa monoisotopica: 349.17500423g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 479
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 126
Proprietà sperimentali
- Densità: 1.67
- Punto di ebollizione: 657.1°C at 760 mmHg
- PSA: 125.55000
- LogP: 0.25540
N6-Cyclopentyl-2'-C-methyl-adenosine Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
N6-Cyclopentyl-2'-C-methyl-adenosine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | N211135-50mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 50mg |
$ 245.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N928288-1g |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 95% | 1g |
¥5,515.20 | 2022-09-28 | |
TRC | N211135-25mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 25mg |
$ 150.00 | 2022-06-03 | ||
A2B Chem LLC | AB05967-250mg |
Adenosine, N-cyclopentyl-2'-C-methyl- |
205171-06-8 | 95+% | 250mg |
$299.00 | 2024-04-20 | |
A2B Chem LLC | AB05967-50mg |
Adenosine, N-cyclopentyl-2'-C-methyl- |
205171-06-8 | 95+% | 50mg |
$103.00 | 2024-04-20 | |
Key Organics Ltd | BS-50103-50mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | >95% | 50mg |
£207.99 | 2025-02-08 | |
Key Organics Ltd | BS-50103-0.25g |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | >95% | 0.25g |
£507.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N928288-250mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 95% | 250mg |
¥2,387.70 | 2022-09-28 | |
Ambeed | A320523-50mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | 95+% | 50mg |
$75.0 | 2025-03-04 | |
Ambeed | A320523-100mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | 95+% | 100mg |
$125.0 | 2025-03-04 |
N6-Cyclopentyl-2'-C-methyl-adenosine Letteratura correlata
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Back matter
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
205171-06-8 (N6-Cyclopentyl-2'-C-methyl-adenosine) Prodotti correlati
- 7689-03-4(Camptothecin)
- 36396-99-3(N6-Cyclohexyladenosine)
- 22663-55-4(Dihydrozeatin Riboside (>90%))
- 17659-78-8(N-(3-Methylbutyl)adenosine)
- 81124-45-0(methyl (2E)-3-(pyridin-2-yl)prop-2-enoate)
- 2229381-56-8(3-(2-bromo-1,3-thiazol-4-yl)-3,3-difluoropropan-1-amine)
- 1695699-56-9(2-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
- 957230-07-8((S)-tert-Butyl 3-(methylamino)butanoate)
- 1807413-72-4(3-Bromo-5-(3-chloropropanoyl)cinnamic acid)
- 1807142-88-6(Methyl 2-cyano-3-difluoromethyl-6-mercaptobenzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:205171-06-8)N6-Cyclopentyl-2'-C-methyl-adenosine

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):191.0/336.0/776.0